molecular formula C5H6O3S B12809322 Tetrahydrothieno[3,4-d][1,3]dioxol-2-one CAS No. 62729-33-3

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one

Katalognummer: B12809322
CAS-Nummer: 62729-33-3
Molekulargewicht: 146.17 g/mol
InChI-Schlüssel: HCBUMJUGIHKWQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one is a heterocyclic compound with the molecular formula C5H6O3S. It contains a five-membered ring structure that includes sulfur and oxygen atoms, making it a unique and versatile compound in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoethanol with diethyl carbonate in the presence of a base, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one’s combination of sulfur and oxygen atoms in a five-membered ring makes it unique. This structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

62729-33-3

Molekularformel

C5H6O3S

Molekulargewicht

146.17 g/mol

IUPAC-Name

3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one

InChI

InChI=1S/C5H6O3S/c6-5-7-3-1-9-2-4(3)8-5/h3-4H,1-2H2

InChI-Schlüssel

HCBUMJUGIHKWQZ-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(CS1)OC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.